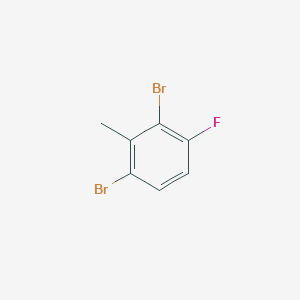
2,6-Dibromo-3-fluorotoluene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dibromo-3-fluorotoluene is an organic compound with the molecular formula C7H5Br2F It is a derivative of toluene, where two bromine atoms and one fluorine atom are substituted on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
2,6-Dibromo-3-fluorotoluene can be synthesized through the bromination of 3-fluorotoluene. The reaction typically involves the use of bromine in the presence of a catalyst such as iron or an iron salt. The reaction is carried out in a solvent like glacial acetic acid to increase the yield of the desired isomer .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The choice of solvent, catalyst, and reaction temperature are critical factors in the industrial production process.
化学反応の分析
Types of Reactions
2,6-Dibromo-3-fluorotoluene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like Grignard reagents or organolithium compounds are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted toluenes, while coupling reactions can produce biaryl compounds.
科学的研究の応用
2,6-Dibromo-3-fluorotoluene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with specific properties.
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds.
Biological Studies: The compound is used in studies to understand the interaction of halogenated aromatic compounds with biological systems
作用機序
The mechanism of action of 2,6-Dibromo-3-fluorotoluene involves its interaction with various molecular targets. In coupling reactions, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form new carbon-carbon bonds . The presence of bromine and fluorine atoms influences the reactivity and selectivity of the compound in these reactions.
類似化合物との比較
Similar Compounds
- 2,6-Dibromo-4-fluorotoluene
- 3-Bromo-4-fluorotoluene
- 2,6-Dibromo-4-methylphenol
Uniqueness
2,6-Dibromo-3-fluorotoluene is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring. This unique arrangement affects its chemical reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different selectivity and yield in synthetic reactions, making it valuable for specific applications in organic synthesis and material science .
特性
分子式 |
C7H5Br2F |
|---|---|
分子量 |
267.92 g/mol |
IUPAC名 |
1,3-dibromo-4-fluoro-2-methylbenzene |
InChI |
InChI=1S/C7H5Br2F/c1-4-5(8)2-3-6(10)7(4)9/h2-3H,1H3 |
InChIキー |
UBVKNTXRBWBNGC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1Br)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


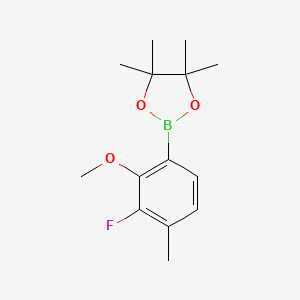
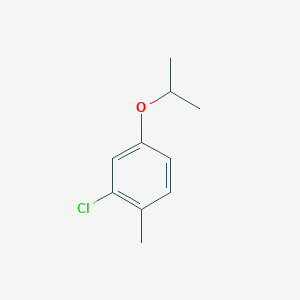
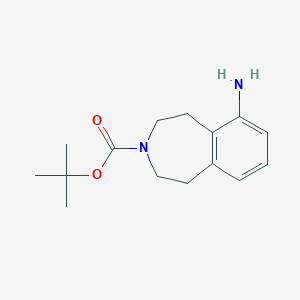
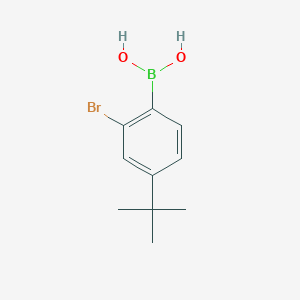
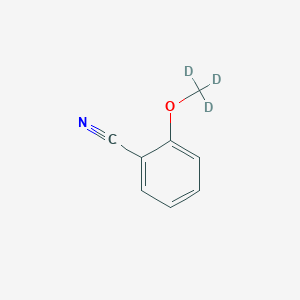
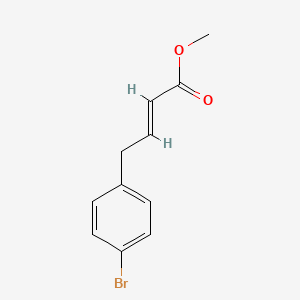
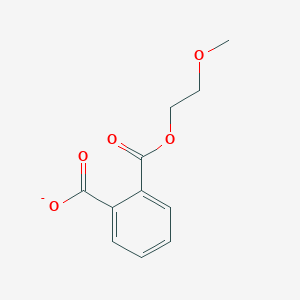
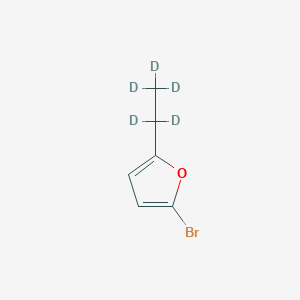
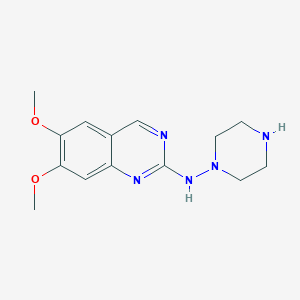
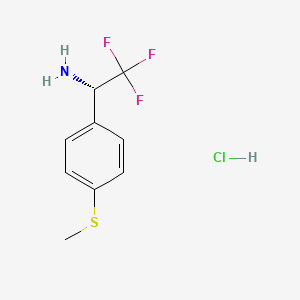
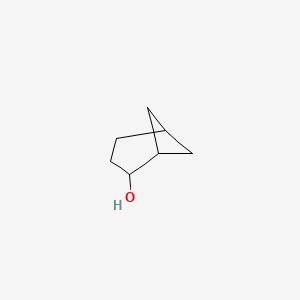
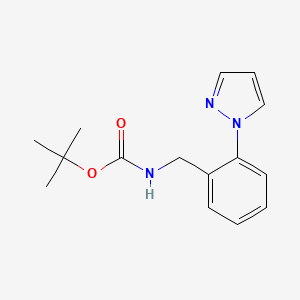
![(1R,5S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3,7-diazabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B14033160.png)
![4-Azaspiro[2.4]heptane-1-carbonitrile](/img/structure/B14033165.png)
